

Theoretical Structural Analysis of 4-Phenylthiazole-2-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Phenylthiazole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to study the structure of **4-phenylthiazole-2-carboxylic acid**. While extensive research exists on the synthesis and biological activities of its derivatives, a dedicated public study containing detailed quantum chemical calculations for the parent acid is not readily available. Therefore, this document outlines the established computational protocols and expected outcomes from such a study, based on analyses of structurally similar thiazole derivatives.

Introduction to 4-Phenylthiazole-2-carboxylic Acid

4-Phenylthiazole-2-carboxylic acid (CAS 59020-44-9) is a heterocyclic compound with the molecular formula $C_{10}H_7NO_2S$. Its structure, featuring a phenyl ring attached to a thiazole-carboxylic acid moiety, makes it a valuable scaffold in medicinal chemistry. Thiazole rings are present in numerous pharmacologically active compounds, and theoretical studies of their electronic and structural properties are crucial for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating molecular properties at the atomic level, offering insights that complement experimental data.

Computational Methodology (Experimental Protocols)

The following section details a robust and widely accepted computational workflow for the theoretical analysis of **4-phenylthiazole-2-carboxylic acid**, derived from methodologies reported for similar heterocyclic systems.

Geometry Optimization

The primary step in any theoretical structural analysis is to find the molecule's most stable three-dimensional conformation (i.e., the structure at its lowest energy state).

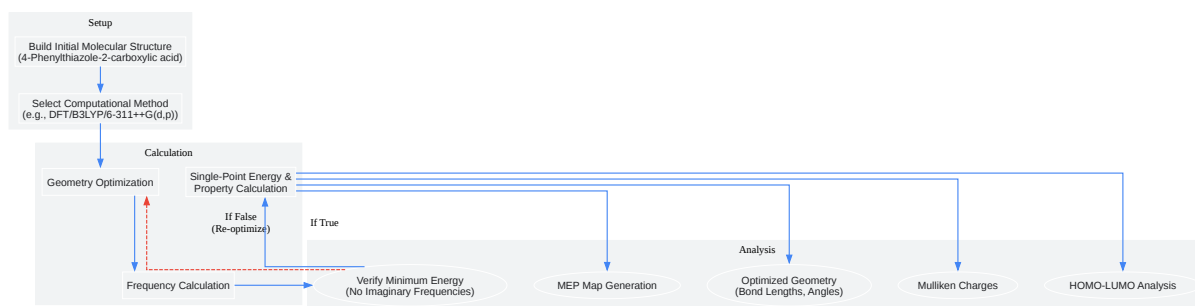
- **Method:** Density Functional Theory (DFT). DFT methods are well-suited for this purpose, offering a good balance between accuracy and computational cost.
- **Functional:** The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and reliable choice for organic molecules.
- **Basis Set:** A Pople-style basis set such as 6-311++G(d,p) is recommended. This set provides a flexible description of the electron distribution, including diffuse functions (++) for anionic or lone-pair electrons and polarization functions (d,p) to account for non-spherical electron density.
- **Software:** Calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.
- **Procedure:** An initial structure of **4-phenylthiazole-2-carboxylic acid** is built. The geometry is then optimized without constraints, allowing all bond lengths, bond angles, and dihedral angles to relax to their energetic minimum. A frequency calculation is subsequently performed on the optimized structure to confirm that it represents a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

Calculation of Molecular Properties

Once the optimized geometry is obtained, a range of electronic and structural properties can be calculated using the same DFT method (B3LYP/6-311++G(d,p)). These properties include:

- Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles.
- Atomic Charges: Mulliken population analysis is a standard method to calculate the partial charge distribution on each atom, which is crucial for understanding electrostatic interactions.[\[1\]](#)
- Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability.[\[2\]](#)
- Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface. It visually identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The workflow for such a theoretical analysis is depicted in the diagram below.



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Caption: Workflow for Theoretical Analysis.

Predicted Molecular Structure and Properties (Data Presentation)

The following tables present the types of quantitative data that would be obtained from the computational workflow described above.

Note: The numerical values in these tables are illustrative placeholders based on typical values for similar structures and are not from a published computational study on **4-phenylthiazole-2-**

carboxylic acid. They serve to demonstrate how the results of such an analysis would be structured.

Table 1: Optimized Geometric Parameters (Selected)

Parameter	Bond/Atoms	Calculated Value (Å or °)
Bond Lengths (Å)	C(thiazole)-S	1.72
C(phenyl)-C(thiazole)	1.48	
C(thiazole)=N	1.32	
C(carboxyl)-C(thiazole)	1.49	
C=O	1.21	
O-H	0.97	
Bond Angles (°)	C-S-C (thiazole ring)	89.5
C-C(phenyl)-C(thiazole)	120.1	
C(thiazole)-C(carboxyl)=O	124.0	
Dihedral Angle (°)	Phenyl-Thiazole Twist	25.0

Table 2: Calculated Electronic Properties

Property	Calculated Value (eV)
Energy of HOMO	-6.5
Energy of LUMO	-1.8
HOMO-LUMO Energy Gap (ΔE)	4.7

Table 3: Mulliken Atomic Charges (Selected Atoms)

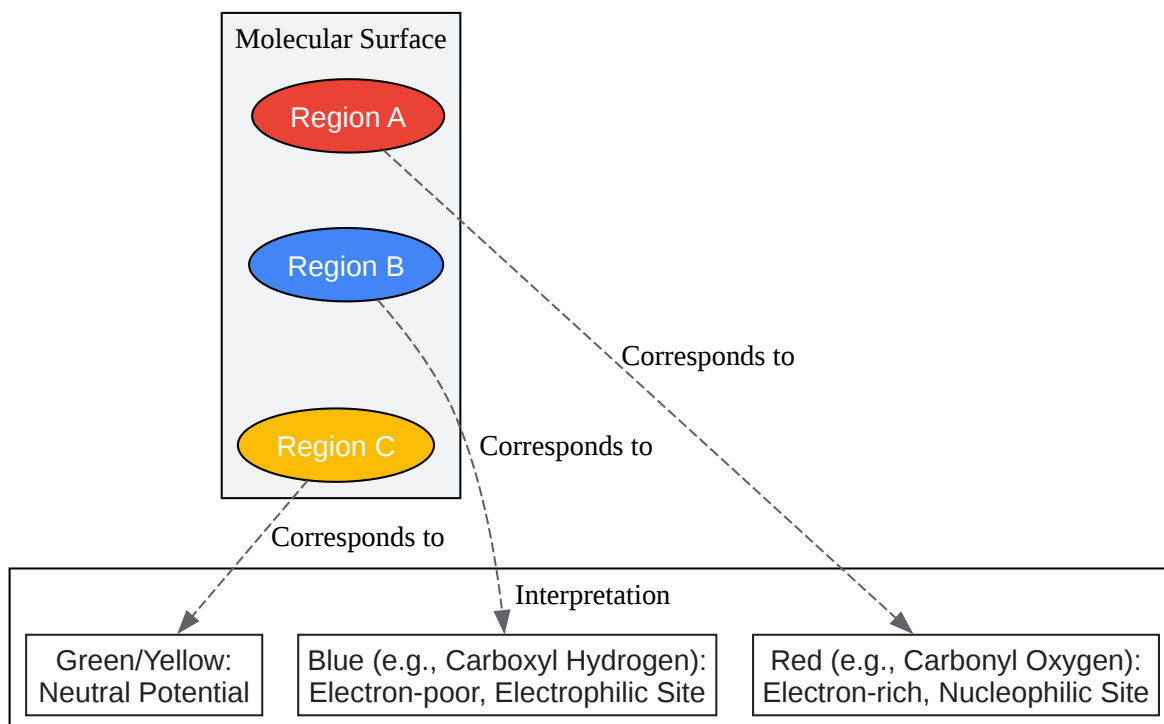
Atom	Atomic Charge (e)
S1 (Thiazole)	+0.15
N3 (Thiazole)	-0.45
O (Carbonyl)	-0.55
O (Hydroxyl)	-0.60
H (Hydroxyl)	+0.40

Visualization of Electronic Properties

Visual representations are critical for interpreting the results of quantum chemical calculations. The diagrams below illustrate the logical relationships between key theoretical concepts.

Molecular Electrostatic Potential (MEP) Map

An MEP map visually represents the charge distribution across the molecule.

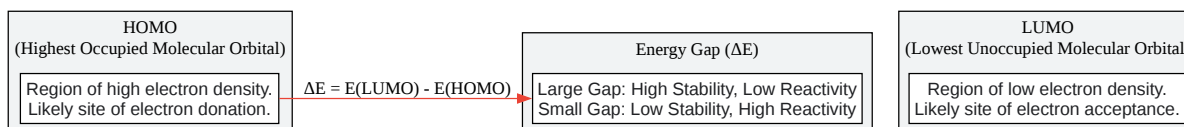


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Caption: Interpreting a Molecular Electrostatic Potential Map.

Frontier Molecular Orbitals (HOMO-LUMO)

The spatial distribution of the HOMO and LUMO orbitals indicates the likely regions of electron donation and acceptance, respectively.



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Caption: Relationship between Frontier Molecular Orbitals.

Conclusion

This guide outlines the standard theoretical framework for a comprehensive structural and electronic analysis of **4-phenylthiazole-2-carboxylic acid**. By employing Density Functional Theory, researchers can obtain detailed insights into the molecule's geometry, charge distribution, and reactivity. This information is invaluable for understanding its chemical behavior and for guiding the development of novel derivatives with tailored biological activities. While specific calculated data for this molecule is not currently available in the literature, the methodologies presented here provide a clear and robust pathway for its future computational investigation.

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